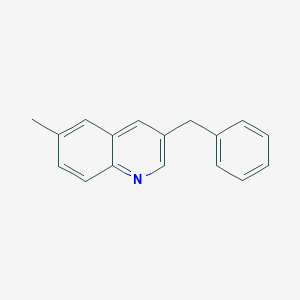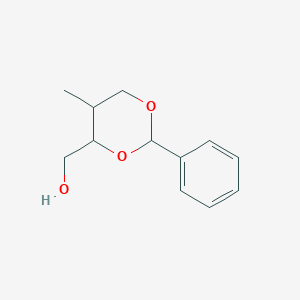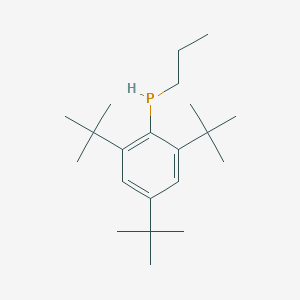
Propyl(2,4,6-tri-tert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a propyl group attached to a phosphane moiety, which is further substituted with a 2,4,6-tri-tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propyl(2,4,6-tri-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
科学的研究の応用
Propyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of Propyl(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in target molecules. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another phenol with fewer tert-butyl groups.
2,4-Di-tert-butyl-6-methylphenol: A phenol with a methyl group in addition to tert-butyl groups.
Uniqueness
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of both a phosphane and a highly sterically hindered phenyl group. This combination imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
89566-73-4 |
|---|---|
分子式 |
C21H37P |
分子量 |
320.5 g/mol |
IUPAC名 |
propyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C21H37P/c1-11-12-22-18-16(20(5,6)7)13-15(19(2,3)4)14-17(18)21(8,9)10/h13-14,22H,11-12H2,1-10H3 |
InChIキー |
YWFOHVBSGOEFHC-UHFFFAOYSA-N |
正規SMILES |
CCCPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


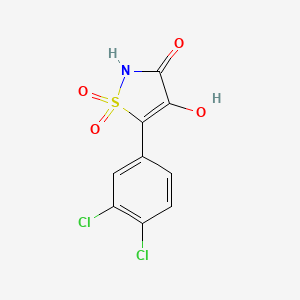
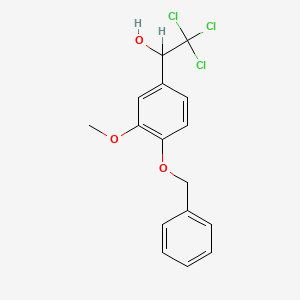
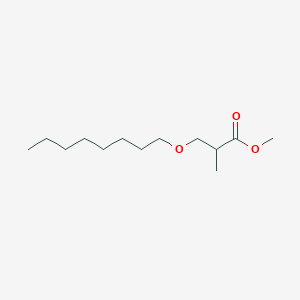
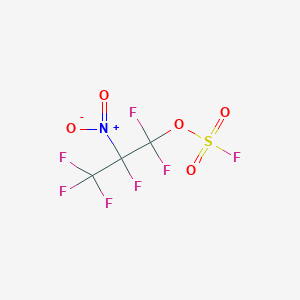
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)


![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
